5-Methylhex-2-en-1-ol
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Overview
Description
5-Methylhex-2-en-1-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic odor. The compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure consists of a hexene backbone with a methyl group and a hydroxyl group attached, making it an unsaturated alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylhex-2-en-1-al with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 5-methylhex-2-en-1-al. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the aldehyde to the alcohol.
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylhex-2-en-1-al using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield 5-methylhexane-1-ol using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 5-methylhex-2-en-1-yl chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: SOCl2, phosphorus tribromide (PBr3), and tosyl chloride (TsCl).
Major Products Formed
Oxidation: 5-Methylhex-2-en-1-al
Reduction: 5-Methylhexane-1-ol
Substitution: 5-Methylhex-2-en-1-yl chloride
Scientific Research Applications
5-Methylhex-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methylhex-2-en-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Methylhex-2-en-1-al: An aldehyde with a similar structure but different functional group.
5-Methylhexane-1-ol: A saturated alcohol with a similar carbon backbone.
5-Methylhex-2-en-1-yl chloride: A halogenated derivative of 5-Methylhex-2-en-1-ol.
Uniqueness
This compound is unique due to its unsaturated alcohol structure, which allows it to participate in a variety of chemical reactions. Its combination of a hydroxyl group and a double bond provides versatility in synthetic applications and potential biological activities.
Properties
IUPAC Name |
(E)-5-methylhex-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISNXWHRJFCCNQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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